
3-(Diethylamino)-1-(thiophen-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Diethylamino)-1-(thiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones It features a thiophene ring, which is a five-membered ring containing sulfur, and a diethylamino group attached to a prop-2-en-1-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-1-(thiophen-2-yl)prop-2-en-1-one typically involves the reaction of thiophene-2-carbaldehyde with diethylamine and an appropriate enone precursor. The reaction is usually carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the enone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Diethylamino)-1-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Diethylamino)-1-(thiophen-2-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Diethylamino)-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one
- 3-(Diethylamino)-1-(furan-2-yl)prop-2-en-1-one
- 3-(Diethylamino)-1-(pyridin-2-yl)prop-2-en-1-one
Uniqueness
3-(Diethylamino)-1-(thiophen-2-yl)prop-2-en-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, as it can exhibit different reactivity and interactions compared to its analogs.
Eigenschaften
CAS-Nummer |
42148-72-1 |
|---|---|
Molekularformel |
C11H15NOS |
Molekulargewicht |
209.31 g/mol |
IUPAC-Name |
3-(diethylamino)-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C11H15NOS/c1-3-12(4-2)8-7-10(13)11-6-5-9-14-11/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
JSWMRAQLVJJRJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C=CC(=O)C1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


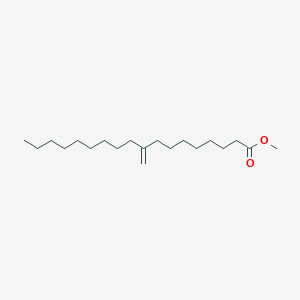
![2-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14668800.png)
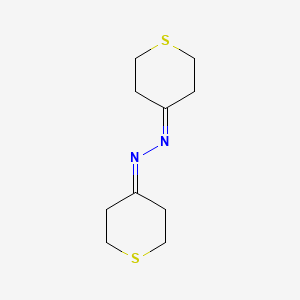
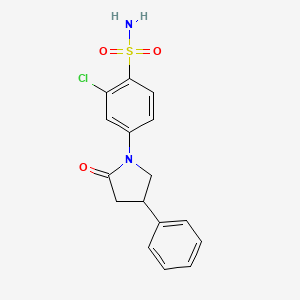
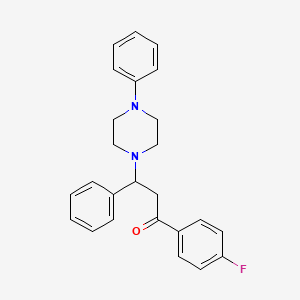
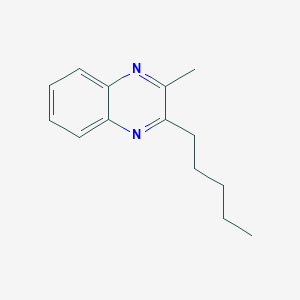
![Thieno[2,3-b]furan](/img/structure/B14668842.png)
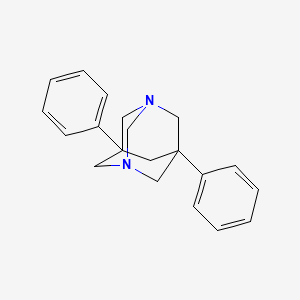

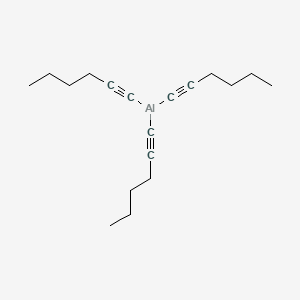
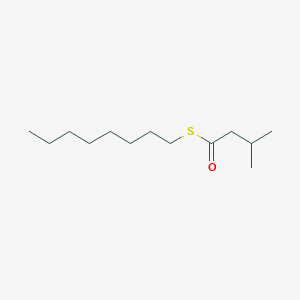

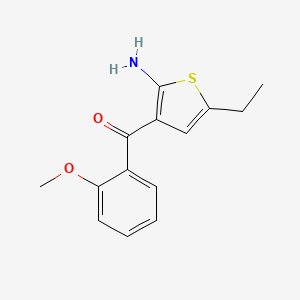
![methanesulfonic acid;1-methyl-4-(3-phenylmethoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14668862.png)
